benzyl 3-[(2S)-azetidin-2-yl]piperidine-1-carboxylate
Description
Benzyl 3-[(2S)-azetidin-2-yl]piperidine-1-carboxylate is a bicyclic amine derivative featuring a piperidine ring substituted at the 3-position with an (2S)-azetidin-2-yl group and a benzyloxycarbonyl (Cbz) protecting group at the 1-position. The azetidine moiety introduces a strained four-membered ring, which can influence pharmacokinetic properties such as metabolic stability and binding affinity compared to larger cyclic amines like pyrrolidine or piperidine derivatives .
Properties
Molecular Formula |
C16H22N2O2 |
|---|---|
Molecular Weight |
274.36 g/mol |
IUPAC Name |
benzyl 3-[(2S)-azetidin-2-yl]piperidine-1-carboxylate |
InChI |
InChI=1S/C16H22N2O2/c19-16(20-12-13-5-2-1-3-6-13)18-10-4-7-14(11-18)15-8-9-17-15/h1-3,5-6,14-15,17H,4,7-12H2/t14?,15-/m0/s1 |
InChI Key |
IRTSPZPLLXMUKD-LOACHALJSA-N |
Isomeric SMILES |
C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)[C@@H]3CCN3 |
Canonical SMILES |
C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)C3CCN3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 3-[(2S)-azetidin-2-yl]piperidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate amine and carbonyl compounds.
Introduction of the Azetidine Ring: The azetidine ring is introduced via cyclization reactions, often involving azetidine-2-carboxylic acid derivatives.
Benzyl Ester Formation: The final step involves the esterification of the piperidine-azetidine intermediate with benzyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Benzyl 3-[(2S)-azetidin-2-yl]piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to modify the compound’s structure.
Substitution: Nucleophilic substitution reactions can be performed to replace specific functional groups with others.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Benzyl 3-[(2S)-azetidin-2-yl]piperidine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor to drug candidates.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of benzyl 3-[(2S)-azetidin-2-yl]piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural and functional differences between benzyl 3-[(2S)-azetidin-2-yl]piperidine-1-carboxylate and similar compounds:
Structural and Physicochemical Differences
- Azetidine vs. Larger Rings: The azetidine substituent in the target compound introduces greater ring strain compared to cyclohexanecarbonyl () or pyrazole () groups.
- Hydrogen-Bonding Capacity : Compounds with hydroxyl groups (e.g., ) exhibit higher polarity, which may improve aqueous solubility but reduce blood-brain barrier penetration compared to the less polar azetidine derivative.
- Electrophilic Reactivity : Bromoacetyl-substituted analogs () are prone to nucleophilic reactions, making them unsuitable for long-term stability but valuable for covalent inhibitor design.
Biological Activity
Benzyl 3-[(2S)-azetidin-2-yl]piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 288.39 g/mol. The compound consists of a piperidine ring substituted at the 3-position with an azetidine moiety, which is further attached to a benzyl group. This unique combination may enhance its biological activity compared to simpler derivatives.
Research indicates that compounds similar to this compound can interact with various biological targets, leading to diverse pharmacological effects. Some potential mechanisms include:
- Receptor Binding : Studies have shown that related piperidine derivatives can act as antagonists for chemokine receptors, such as CCR3, which are involved in inflammatory responses .
- Enzyme Inhibition : The compound may exhibit inhibitory activity against specific enzymes, potentially modulating pathways involved in disease processes.
Antimicrobial Activity
This compound has been evaluated for antimicrobial properties. Preliminary studies suggest it may possess activity against certain bacterial strains, although further research is needed to confirm these findings and elucidate the underlying mechanisms.
Research Findings and Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
